molecular formula C40H40S7 B14280957 3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene CAS No. 136313-35-4

3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene

Cat. No.: B14280957
CAS No.: 136313-35-4
M. Wt: 745.2 g/mol
InChI Key: SPCLMYAXEOORIU-UHFFFAOYSA-N
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Description

3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene is a complex organic compound with the molecular formula C40H40S7. It is a member of the thiophene family, which is known for its aromatic properties and significant applications in organic electronics and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene typically involves the Stille coupling reaction. This method uses organotin reagents and palladium catalysts to form carbon-carbon bonds between thiophene units . The reaction conditions often include:

    Temperature: 80-120°C

    Solvent: Toluene or DMF (Dimethylformamide)

    Catalyst: Palladium(0) complexes

Industrial Production Methods

Industrial production of this compound may involve large-scale Stille coupling reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to dihydrothiophenes.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene involves its ability to facilitate charge transport through its conjugated thiophene rings. The molecular targets include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene is unique due to its extended conjugation and dodecyl side chains, which enhance its solubility and processability in organic solvents. This makes it particularly suitable for applications in organic electronics and materials science .

Properties

CAS No.

136313-35-4

Molecular Formula

C40H40S7

Molecular Weight

745.2 g/mol

IUPAC Name

3-dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene

InChI

InChI=1S/C40H40S7/c1-2-3-4-5-6-7-8-9-10-11-14-28-27-39(37-22-21-34(45-37)33-19-17-31(43-33)29-15-12-25-41-29)47-40(28)38-24-23-36(46-38)35-20-18-32(44-35)30-16-13-26-42-30/h12-13,15-27H,2-11,14H2,1H3

InChI Key

SPCLMYAXEOORIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(SC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=CS4)C5=CC=C(S5)C6=CC=C(S6)C7=CC=CS7

Origin of Product

United States

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